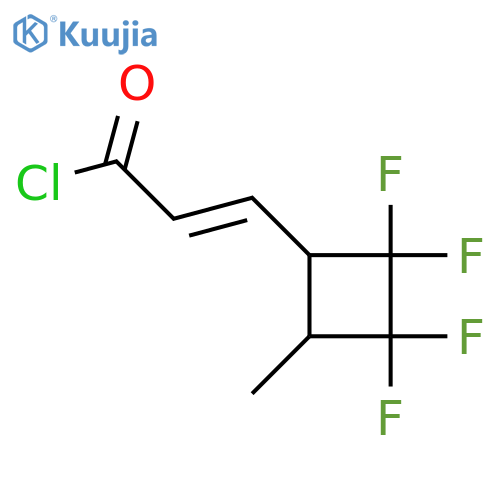

Cas no 27624-50-6 (3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)

27624-50-6 structure

商品名:3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride

CAS番号:27624-50-6

MF:C8H7ClF4O

メガワット:230.587195634842

MDL:MFCD03412254

CID:4712066

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride

- 3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL

- (E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)acryloyl chloride

-

- MDL: MFCD03412254

- インチ: 1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+

- InChIKey: VXXKOPKBGNNPHV-NSCUHMNNSA-N

- ほほえんだ: ClC(/C=C/C1C(C(C1C)(F)F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 230.012

- どういたいしつりょう: 230.012

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB143447-100 g |

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%; . |

27624-50-6 | 97% | 100g |

€314.00 | 2023-05-09 | |

| abcr | AB143447-100g |

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%; . |

27624-50-6 | 97% | 100g |

€285.00 | 2025-02-14 |

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

27624-50-6 (3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27624-50-6)3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride

清らかである:99%

はかる:100g

価格 ($):169.0